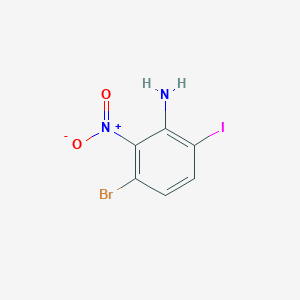

3-Bromo-6-iodo-2-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrIN2O2 |

|---|---|

Molecular Weight |

342.92 g/mol |

IUPAC Name |

3-bromo-6-iodo-2-nitroaniline |

InChI |

InChI=1S/C6H4BrIN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 |

InChI Key |

RFYRMVYZHIJVBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)[N+](=O)[O-])N)I |

Origin of Product |

United States |

Advanced NMR Characterization of 3-Bromo-6-iodo-2-nitroaniline: Predictive Methodologies and Spectral Assignments

Executive Summary

3-Bromo-6-iodo-2-nitroaniline (CAS: 1823896-86-1) [1] is a densely functionalized, polysubstituted benzene derivative. Its unique arrangement of halogens (bromine and iodine) alongside push-pull electronic groups (amine and nitro) makes it a highly valuable orthogonal cross-coupling building block in medicinal chemistry and drug development. However, this same dense functionalization presents significant challenges for Nuclear Magnetic Resonance (NMR) characterization.

Because primary literature spectra for this specific proprietary building block are often sequestered behind commercial paywalls, researchers must rely on rigorous, empirically predicted models to validate their synthesized products. This whitepaper provides a comprehensive, self-validating NMR acquisition and interpretation protocol designed for senior scientists and drug development professionals.

Mechanistic Rationale & Structural Complexity

The NMR profile of this compound is dictated by three competing quantum mechanical and electronic phenomena. Understanding the causality behind these effects is critical for accurate spectral assignment.

Push-Pull Resonance Electronics

The molecule features a strong electronic dipole. The amine group (-NH 2 ) acts as a powerful π-donor, shielding its ortho and para positions, thereby pushing their corresponding NMR signals upfield. Conversely, the nitro group (-NO 2 ) is a strong π-acceptor, deshielding its respective positions and pushing signals downfield. This push-pull dynamic dictates the chemical shifts of the two remaining aromatic protons (H4 and H5).

The Relativistic Heavy-Atom Effect (HAE)

In 13 C NMR, halogens like fluorine and chlorine typically deshield the ipso carbon due to their high electronegativity. However, iodine is a massive atom with a large, diffuse electron cloud. Spin-orbit coupling and relativistic effects cause a profound diamagnetic shielding at the directly attached carbon (C6) ([2]). This phenomenon forces the C6 resonance unusually upfield (predicted ~82.5 ppm), which is highly counterintuitive for an sp 2 hybridized aromatic carbon and serves as the primary diagnostic marker for successful iodination ([3]).

Intramolecular Hydrogen Bonding

The spatial proximity of the -NH 2 and -NO 2 groups at positions 1 and 2 facilitates a strong intramolecular hydrogen bond. This interaction restricts the free rotation of the amine group and significantly deshields the amine protons, shifting them downfield in the 1 H NMR spectrum compared to a standard unsubstituted aniline ([4]).

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural assignment, the following protocol establishes a self-validating matrix using 1D and 2D NMR techniques. Every step is designed to mathematically eliminate regiochemical ambiguity.

Step 1: Sample Preparation and Solvent Causality

-

Procedure: Weigh 15–20 mg of the compound for 1 H NMR, or 50–60 mg for 13 C NMR. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Causality: DMSO- d6 is explicitly chosen over CDCl 3 due to the high polarity of the nitroaniline framework. Furthermore, DMSO acts as a strong hydrogen-bond acceptor. This slows down the chemical exchange rate of the -NH 2 protons, allowing them to appear as a distinct, measurable broad singlet rather than exchanging into the baseline noise ([5]).

Step 2: 1 H NMR Acquisition

-

Procedure: Set the spectrometer frequency to 400 MHz or 500 MHz. Acquire 16–32 scans.

-

Causality: Set the relaxation delay (D1) to 1.5 seconds . This ensures complete longitudinal relaxation (T1) of the aromatic protons, providing accurate integration values that are critical for confirming the 1:1 ratio of the H4 and H5 protons.

Step 3: 13 C NMR Acquisition

-

Procedure: Set the spectrometer frequency to 100 MHz or 125 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). Acquire 512–1024 scans depending on concentration.

-

Causality: Set the relaxation delay (D1) to 2.5 – 3.0 seconds . This extended delay is critical. The molecule contains four quaternary carbons (C1, C2, C3, C6). Quaternary carbons lack attached protons, meaning they do not benefit from dipole-dipole relaxation mechanisms or Nuclear Overhauser Effect (NOE) enhancements to the same extent as protonated carbons. A short D1 will cause these crucial quaternary signals to vanish into the baseline.

Step 4: 2D NMR Cross-Validation (COSY, HSQC, HMBC)

-

Procedure: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra.

-

Causality (Self-Validation): 1D predictions must be cross-verified. The HMBC experiment is the ultimate validator here. The proton at H4 must show a 3-bond correlation to C2 (C-NO 2 ) and C6 (C-I). The proton at H5 must show a 3-bond correlation to C1 (C-NH 2 ) and C3 (C-Br). If this interlocking correlation matrix is observed, the regiochemistry of the halogens is undeniably confirmed.

Spectral Data & Interpretation

The following tables summarize the empirically predicted chemical shifts based on additive substituent increments and relativistic corrections for the heavy-atom effect.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, DMSO- d6 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H5 | ~7.82 | Doublet (d) | ~8.5 | 1H | Deshielded by para-NO 2 and ortho-Iodine. |

| H4 | ~7.17 | Doublet (d) | ~8.5 | 1H | Shielded by the strong para-NH 2 resonance effect. |

| NH 2 | 6.50 - 7.00 | Broad Singlet (br s) | - | 2H | Downfield shifted due to intramolecular H-bonding with NO 2 . |

Table 2: Predicted 13 C NMR Spectral Data (100 MHz, DMSO- d6 )

| Carbon | Chemical Shift (δ, ppm) | Type | Substituent Effect Rationale |

| C1 | ~152.1 | Quaternary (C-NH 2 ) | Strongly deshielded by electronegative nitrogen (ipso effect). |

| C5 | ~145.6 | Protonated (CH) | Deshielded by para-NO 2 and ortho-Iodine. |

| C2 | ~140.1 | Quaternary (C-NO 2 ) | Deshielded by ipso-NO 2 , partially shielded by ortho-NH 2 . |

| C4 | ~124.5 | Protonated (CH) | Shielded by para-NH 2 resonance. |

| C3 | ~117.7 | Quaternary (C-Br) | Mildly shielded by ipso-Bromine effect. |

| C6 | ~82.5 | Quaternary (C-I) | Strongly shielded by the Relativistic Heavy-Atom Effect of Iodine. |

Visualization of the Validation Workflow

Fig 1: Self-validating 1D and 2D NMR acquisition workflow.

References

-

Title: 13C Carbon NMR Spectroscopy - The Heavy Atom Effect Source: Chemistry Steps URL: [Link]

-

Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives. Experimental and Theoretical Study Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

-

Title: Electronic Supplementary Information - Solvent Effects on Nitroanilines Source: The Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Crystal Structure and X-ray Diffraction Analysis of 3-Bromo-6-iodo-2-nitroaniline: A Technical Whitepaper

Executive Summary

3-Bromo-6-iodo-2-nitroaniline (CAS: 1823896-86-1) is a highly functionalized, sterically congested halogenated nitroaromatic compound[1]. In pharmaceutical and agrochemical development, such multi-halogenated anilines serve as critical synthetic intermediates for complex heterocyclic systems[2]. Understanding its solid-state architecture via Single-Crystal X-ray Diffraction (SCXRD) is paramount for predicting its reactivity, solubility, and solid-state stability.

This whitepaper provides an authoritative guide to the crystallographic behavior, structural motifs, and the precise X-ray diffraction methodology required to characterize this specific class of heavy-atom organic molecules.

Predictive Molecular Architecture & Crystallographic Motifs

The molecular architecture of 3-Bromo-6-iodo-2-nitroaniline presents a fascinating crystallographic case study due to the extreme competition between resonance-driven planarity and halogen-induced steric strain.

Intramolecular Hydrogen Bonding (The S(6) Chelate Ring)

Ortho-nitroanilines inherently favor the formation of an intramolecular N-H···O hydrogen bond between the primary amine and the adjacent nitro group[3]. This interaction creates a pseudo-six-membered chelate ring (an S(6) motif in graph-set notation), which extends π -electron delocalization across the aromatic system and strongly drives the nitro and amino groups toward coplanarity with the benzene ring[3].

Extreme Steric Congestion

In 3-Bromo-6-iodo-2-nitroaniline, the amino group (position 1) is flanked by a massive iodine atom (position 6) and the nitro group (position 2). Simultaneously, the nitro group is flanked by the amino group and a bromine atom (position 3). The van der Waals radii of Iodine (1.98 Å) and Bromine (1.85 Å) induce severe steric clashes[4]. Consequently, the molecule must adopt a compromised conformation: the intramolecular H-bond attempts to enforce planarity, while the bulky halogens force the nitro and amino groups to twist slightly out of the aromatic plane to relieve steric tension.

Type II Halogen Bonding Networks

In the solid state, the crystal packing is heavily dictated by the polarizability of the bromine and iodine atoms. These atoms act as potent halogen bond donors, forming highly directional "Type II" halogen bonds (e.g., C-I···O, C-I···N, or C-Br···Br)[5]. These interactions are characterized by specific geometric constraints—an angle ( θ1 ) of approximately 180° around the donor halogen, and an angle ( θ2 ) of approximately 90° at the acceptor atom—serving as the primary anisotropic forces that stitch the molecules into a 3D lattice[5].

Caption: Interplay of steric hindrance, hydrogen bonding, and halogen bonding in the crystal lattice.

SCXRD Experimental Methodology

To obtain a self-validating crystallographic model of 3-Bromo-6-iodo-2-nitroaniline, the experimental protocol must account for the overwhelming electron density of the heavy halogens.

Step 1: Crystal Growth via Slow Evaporation

-

Dissolve 20-50 mg of 3-Bromo-6-iodo-2-nitroaniline in a minimal volume of a binary solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)[6].

-

Puncture the vial cap with a narrow needle to allow for slow solvent evaporation.

-

Causality: Slow evaporation over 5–10 days allows the molecules to overcome kinetic traps, ensuring the formation of a thermodynamically stable, defect-free single crystal suitable for diffraction.

Step 2: Crystal Selection and Cryo-Mounting

-

Submerge the crystals in paratone-N oil on a glass slide and examine them under a polarized light microscope. Select a crystal with uniform extinction (indicating a single domain) and dimensions roughly 0.1 x 0.1 x 0.2 mm[4].

-

Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100–150 K).

-

Causality: Low-temperature data collection drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for resolving the lighter atoms (C, N, O) adjacent to the heavily vibrating I and Br atoms[5].

Step 3: Data Collection and Absorption Correction

-

Utilize a diffractometer equipped with Molybdenum K α radiation ( λ=0.71073 Å)[4].

-

Causality: Copper K α radiation ( λ=1.5418 Å) is highly absorbed by Iodine (Z=53), leading to poor data quality. Mo K α penetrates heavy-atom samples more effectively, yielding a higher data-to-parameter ratio.

-

Apply a multi-scan empirical absorption correction (e.g., SADABS). Because the linear absorption coefficient ( μ ) will be exceptionally high, raw uncorrected data will result in severe artifacts in the electron density map.

Step 4: Structure Solution and Refinement

-

Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 via SHELXL[7].

-

Causality for Hydrogen Placement: Heavy halogens scatter X-rays proportionally to Z2 . The electron density of Iodine ( 532=2809 ) completely dwarfs that of Hydrogen ( 12=1 ). Therefore, locating amine hydrogens in the difference Fourier map is unreliable. Hydrogens must be placed geometrically and refined using a riding model ( Uiso(H)=1.2Ueq(N) ) to ensure a chemically sensible model[8].

-

Self-Validation: The final model is validated using the checkCIF routine. A successful refinement will yield an R1 factor < 5%, a Goodness-of-Fit ( S ) near 1.0, and residual electron density peaks ( Δρmax ) located near the heavy halogens, confirming the absence of structural errors[8].

Caption: Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for heavy-atom organic molecules.

Data Presentation

The anticipated crystallographic and physicochemical parameters for 3-Bromo-6-iodo-2-nitroaniline are summarized below to guide experimental setup and data validation.

Table 1: Target Crystallographic Parameters

| Parameter | Anticipated Value / Standard | Causality / Rationale |

| Formula | C₆H₄BrIN₂O₂ | Base molecular composition[1]. |

| Molecular Weight | 342.92 g/mol | High mass dictates high crystal density[1]. |

| Crystal System | Monoclinic or Triclinic | Typical packing for asymmetric halogenated anilines[5]. |

| Radiation Source | Mo K α ( λ=0.71073 Å) | Minimizes severe X-ray absorption from I and Br[4]. |

| Temperature | 100–150 K | Reduces thermal motion, sharpening diffraction spots[5]. |

| Refinement Model | Full-matrix least-squares on F2 | Standard robust statistical refinement method[7]. |

Table 2: Key Structural Interactions

| Interaction Type | Donor/Acceptor | Distance / Angle Motif | Crystallographic Significance |

| Intramolecular H-Bond | N-H···O (Amino to Nitro) | ~2.60–2.65 Å / S(6) Ring | Enforces localized coplanarity against steric strain[3]. |

| Type II Halogen Bond | C-I···O or C-Br···Br | θ1≈180∘ , θ2≈90∘ | Drives 3D lattice assembly via polarizability[5]. |

| Steric Clash | NH₂ ↔ I, NO₂ ↔ Br | Sub-van der Waals radii | Induces torsion angles, breaking perfect aromatic planarity[4]. |

References

-

Arshad, M. N., & Tahir, M. N. "2-Bromo-4-nitroaniline." Acta Crystallographica Section E: Structure Reports Online, National Institutes of Health (PMC).[Link]

-

Valkonen, A., et al. "Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy." The Journal of Physical Chemistry A, ACS Publications.[Link]

-

SciSpace. "Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives." SciSpace Repository.[Link]

-

Brezgunova, M. E., et al. "Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene." Acta Crystallographica Section C: Structural Chemistry, IUCr.[Link]

-

National Institutes of Health. "Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene." PMC Repository.[Link]

-

National Institutes of Health. "5-(4-Methylpiperazin-1-yl)-2-nitroaniline." PMC Repository.[Link]

Sources

- 1. CAS 1823896-86-1 | 4654-S-06 | MDL MFCD28096522 | 3-Bromo-6-iodo-2-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 2. 2-Iodo-5-nitroaniline | 5459-50-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pathways of 3-Bromo-6-iodo-2-nitroaniline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-6-iodo-2-nitroaniline

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pathways for 3-Bromo-6-iodo-2-nitroaniline. As a molecule featuring a complex substitution pattern with nitro, bromo, and iodo groups on an aniline scaffold, its behavior upon ionization is governed by the interplay of these functional groups. This document, intended for researchers and analytical scientists, elucidates the predicted fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By grounding these predictions in established principles of mass spectrometry and citing authoritative literature, this guide serves as a robust resource for the structural identification and characterization of this and structurally related compounds. We will explore the characteristic losses, isotopic signatures, and unique ortho-effects that define its mass spectral "fingerprint."

Introduction to the Molecule and Analytical Context

Chemical Structure and Properties of 3-Bromo-6-iodo-2-nitroaniline

3-Bromo-6-iodo-2-nitroaniline is a poly-substituted aromatic amine. Its structure comprises an aniline core with three key substituents that dictate its chemical reactivity and mass spectrometric behavior:

-

An Amino Group (-NH₂): A strong activating group and the primary site of protonation in soft ionization techniques.

-

A Nitro Group (-NO₂): A strong deactivating group whose position ortho to the amine is critical, often leading to specific intramolecular interactions upon ionization.

-

Halogen Atoms (-Br, -I): These atoms provide distinct isotopic patterns (especially bromine) and introduce labile bonds (particularly the C-I bond) that are prone to cleavage.

Understanding the electronic effects and relative bond strengths within this molecule is fundamental to predicting its fragmentation.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a novel or complex molecule like 3-Bromo-6-iodo-2-nitroaniline, MS provides not only the molecular weight but also a unique fragmentation pattern. This pattern, generated by the breakdown of the initial ion, acts as a molecular fingerprint, enabling unambiguous structural confirmation and differentiation from isomers.

Overview of Ionization Techniques

The fragmentation of a molecule is highly dependent on the ionization method used. This guide will focus on the two most common techniques:

-

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (~70 eV). This imparts significant internal energy, leading to extensive and reproducible fragmentation, forming an odd-electron molecular ion (M⁺•).[1][2]

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution. It imparts minimal excess energy, typically resulting in an even-electron protonated molecule ([M+H]⁺). Fragmentation is then induced in a controlled manner via collision-induced dissociation (CID) in tandem MS (MS/MS).[3][4]

Fragmentation under Electron Ionization (EI-MS)

Under EI conditions, the initial event is the removal of a high-energy electron, typically from a lone pair on the nitrogen or oxygen atoms, to form a radical cation (M⁺•).[5] The subsequent fragmentation is driven by the high internal energy of this ion.

The Molecular Ion (M⁺•) and Halogen Isotopic Signatures

The molecular ion peak for 3-Bromo-6-iodo-2-nitroaniline will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for any fragment containing a bromine atom: one at mass M and another at M+2.[1] This isotopic signature is a crucial diagnostic tool.

Primary Fragmentation Pathways

The fragmentation of the M⁺• ion is governed by the relative strengths of its chemical bonds.

-

Loss of an Iodine Radical (•I): The Carbon-Iodine bond is the weakest covalent bond in the molecule. Consequently, the most favorable initial fragmentation is the homolytic cleavage of this bond to release an iodine radical, resulting in a prominent [M-I]⁺ ion. This represents a neutral loss of 127 Da.[1]

-

Loss of a Bromine Radical (•Br): Following the C-I bond, the C-Br bond is the next most labile. Cleavage of this bond results in the loss of a bromine radical and the formation of an [M-Br]⁺ ion. This fragment will appear as a pair of peaks (loss of 79 Da and 81 Da).

-

Loss of a Nitro Group (•NO₂): The loss of the nitro group as a radical (•NO₂) is a characteristic fragmentation pathway for nitroaromatic compounds, leading to an [M-NO₂]⁺ ion (a loss of 46 Da).[6]

-

Ortho-Effect - Loss of a Hydroxyl Radical (•OH): The proximity of the amino and nitro groups facilitates an intramolecular hydrogen transfer from the amine to an oxygen of the nitro group, followed by the elimination of a hydroxyl radical (•OH). This "ortho-effect" is a well-documented phenomenon in o-nitroanilines and results in an [M-OH]⁺ ion (a loss of 17 Da).[7]

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation:

-

Sequential Halogen Loss: The [M-I]⁺ ion can subsequently lose a bromine radical (•Br), and likewise, the [M-Br]⁺ ion can lose an iodine radical (•I). Both pathways converge to form an [M-I-Br]⁺ ion.

-

Loss of Nitric Oxide (NO): Ions still containing the nitro group can lose a neutral nitric oxide molecule (NO, 30 Da) via rearrangement.

-

Loss of Carbon Monoxide (CO): Following initial losses, the aromatic ring can become unstable and eliminate a molecule of carbon monoxide (CO, 28 Da).

Summary of Predicted EI-MS Fragments

| Fragment Description | Neutral Loss | Predicted m/z (using ⁷⁹Br, ¹²⁷I) | Key Characteristics |

| Molecular Ion [M]⁺• | - | 398.8 | Contains Br/I; shows M+2 peak |

| [M-I]⁺ | •I (127 Da) | 271.8 | Contains Br; shows M+2 peak |

| [M-Br]⁺• | •Br (79 Da) | 319.9 | Contains I; monoisotopic |

| [M-NO₂]⁺ | •NO₂ (46 Da) | 352.8 | Contains Br/I; shows M+2 peak |

| [M-OH]⁺ | •OH (17 Da) | 381.8 | Ortho-effect product; shows M+2 peak |

| [M-I-Br]⁺ | •I, •Br | 192.9 | Base aniline-nitro core |

| [M-I-NO₂]⁺ | •I, •NO₂ | 225.9 | Contains Br; shows M+2 peak |

Predicted EI Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation pathways for 3-Bromo-6-iodo-2-nitroaniline.

Fragmentation under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the molecule is expected to accept a proton at its most basic site, the amino group, forming an even-electron [M+H]⁺ ion.[8] Fragmentation of this ion is then induced by collision with an inert gas (CID), and the pathways are dominated by the loss of stable, neutral molecules.

Primary Fragmentation of the Protonated Molecule ([M+H]⁺)

-

Loss of Water (H₂O): This is a highly probable fragmentation pathway for protonated ortho-nitroanilines. The protonated amino group readily interacts with the adjacent nitro group, facilitating the elimination of a water molecule (18 Da). This pathway is often dominant and serves as a strong indicator of the ortho substitution pattern.[9][10]

-

Loss of Nitrous Acid (HNO₂): The elimination of nitrous acid (47 Da) is another common pathway for protonated nitroaromatics, leading to the formation of a stable ion.

-

Loss of Hydrogen Halides (HBr, HI): The protonated molecule can also undergo the elimination of neutral hydrogen bromide (HBr, 80/82 Da) or hydrogen iodide (HI, 128 Da).

Secondary Fragmentation

The primary fragment ions can be isolated and subjected to further collisions (MS³), leading to sequential losses. For example, the [M+H-H₂O]⁺ ion can subsequently eliminate HBr or HI.

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion | Fragment Description | Neutral Loss | Predicted m/z (using ⁷⁹Br, ¹²⁷I) | Key Characteristics |

| [M+H]⁺ | Protonated Molecule | - | 399.8 | Contains Br/I; shows M+2 peak |

| [M+H]⁺ | [M+H-H₂O]⁺ | H₂O (18 Da) | 381.8 | High probability due to ortho-effect |

| [M+H]⁺ | [M+H-HNO₂]⁺ | HNO₂ (47 Da) | 352.8 | Common loss for nitroaromatics |

| [M+H]⁺ | [M+H-HBr]⁺ | HBr (80 Da) | 319.9 | Loss of hydrogen bromide |

| [M+H]⁺ | [M+H-HI]⁺ | HI (128 Da) | 271.8 | Loss of hydrogen iodide |

Predicted ESI-MS/MS Fragmentation Pathway Diagram

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Bromo-6-iodo-2-nitroaniline.

Experimental Protocols

To validate these predicted pathways, the following generalist protocols are recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 3-Bromo-6-iodo-2-nitroaniline in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Solution (LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Working Solution (GC-MS): Dilute the stock solution to a final concentration of 10-50 µg/mL in a volatile solvent like ethyl acetate.

Recommended GC-MS (EI) Method

-

GC System: Standard Gas Chromatograph.

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final Hold: 5 minutes at 300 °C.

-

-

MS Conditions:

Recommended LC-MS (ESI) Method

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

MS Conditions:

General Analytical Workflow Diagram

Caption: A generalized workflow for the MS analysis of 3-Bromo-6-iodo-2-nitroaniline.

Conclusion

The mass spectrometric fragmentation of 3-Bromo-6-iodo-2-nitroaniline is predictable and highly informative. Under EI, the fragmentation is dominated by the facile cleavage of the C-I bond, followed by the loss of bromine and characteristic ortho-effect driven eliminations. Under ESI-MS/MS, the protonated molecule primarily fragments via the neutral loss of water, a key indicator of the ortho-nitroaniline structure. The distinct isotopic signature of bromine serves as a constant validation point in all bromine-containing fragments. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify this molecule and elucidate the structure of related halogenated and nitrated aromatic compounds.

References

- BenchChem.

-

Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 167-179. [Link]

- Benchchem.

-

Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2344-2354. [Link]

-

Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Pure, Loughborough University. [Link]

- Unknown.

- Unknown. Fragmentation mechanisms in electron impact mass spectrometry.

-

ChemHelpASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Vekey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

- Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Application Note: 3-Bromo-6-iodo-2-nitroaniline as a Privileged Scaffold for Orthogonal Cross-Coupling and Heterocycle Synthesis

Executive Summary & Structural Rationale

In modern pharmaceutical development, the rapid generation of molecular complexity from simple building blocks is paramount. 3-Bromo-6-iodo-2-nitroaniline represents a "privileged scaffold"—a highly functionalized arene offering three distinct, orthogonally reactive vectors on a single aromatic ring.

By exploiting the kinetic differences in bond dissociation energies and electronic microenvironments, chemists can perform sequential, site-selective transformations. The C6-iodine serves as the primary electrophile for cross-coupling, the C3-bromine acts as a secondary electrophile, and the C2-nitro group functions as a latent amine for reductive cyclization into benzimidazoles, quinoxalines, or benzotriazoles[1],[2]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this molecule in drug discovery.

Physicochemical & Structural Properties

Understanding the baseline properties of 3-Bromo-6-iodo-2-nitroaniline is critical for reaction design, particularly regarding solubility and steric hindrance during catalysis[3],[4].

| Property | Value |

| Chemical Name | 3-Bromo-6-iodo-2-nitroaniline |

| CAS Registry Number | 1823896-86-1 |

| Molecular Formula | C6H4BrIN2O2 |

| Molecular Weight | 342.92 g/mol |

| SMILES | Nc1c([O-])c(Br)ccc1I |

| Isotopic Signature (MS) | Distinct 1:1 ratio of M / M+2 (due to 79 Br/ 81 Br) |

| Aromatic NMR Signature | Two ortho-coupled doublets ( J≈8.5 Hz) at C4 and C5 |

Mechanistic Insights: The Tri-Orthogonal Reactivity Matrix

The utility of this scaffold lies in the precise control over its reactive sites. The causality behind its orthogonal reactivity is governed by the following principles:

-

Halogen Differentiation (C6 vs. C3): The carbon-iodine (C–I) bond has a significantly lower bond dissociation energy ( ≈ 65 kcal/mol) compared to the carbon-bromine (C–Br) bond ( ≈ 81 kcal/mol). Consequently, Pd(0) species will undergo oxidative addition at the C6-iodine position at room temperature, leaving the C3-bromine completely intact[2],.

-

Electronic Activation: The strongly electron-withdrawing C2-nitro group depletes electron density from the ring, accelerating the initial oxidative addition step of cross-coupling reactions.

-

Latent Nucleophilicity: The C1-amine is natively nucleophilic but is sterically and electronically hindered by the adjacent nitro and iodine groups. Once the nitro group is reduced to an amine, the resulting 1,2-diamine becomes a highly reactive bis-nucleophile, primed for cyclocondensation[5].

Fig 1. Orthogonal reactivity map of 3-Bromo-6-iodo-2-nitroaniline highlighting functional handles.

Synthetic Workflow: From Scaffold to Benzimidazole Pharmacophores

Benzimidazoles are ubiquitous in medicinal chemistry, featured heavily in antiviral, antihistaminic, and anticancer therapeutics[5]. By sequentially coupling the C6 position and then reducing the C2-nitro group, researchers can rapidly synthesize highly substituted benzimidazoles.

Fig 2. Step-by-step workflow from the bromo-iodo-nitroaniline scaffold to a functionalized benzimidazole.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure reproducibility and logical troubleshooting.

Protocol A: Chemoselective Sonogashira Coupling at C6

Objective: Selectively install an alkyne at the C6 position while preserving the C3-bromine for downstream late-stage functionalization.

Reagents:

-

3-Bromo-6-iodo-2-nitroaniline (1.0 equiv)

-

Terminal Alkyne (1.05 equiv)

-

Pd(PPh 3 ) 2 Cl 2 (2 mol%)

-

CuI (4 mol%)

-

Triethylamine (Et 3 N) / THF (1:1 v/v, degassed)

Procedure:

-

Preparation: Charge an oven-dried Schlenk flask with 3-Bromo-6-iodo-2-nitroaniline, Pd(PPh 3 ) 2 Cl 2 , and CuI.

-

Atmosphere Exchange: Evacuate and backfill the flask with dry N 2 three times. Causality: Oxygen rapidly oxidizes the Pd(0) active species and promotes unwanted Glaser homocoupling of the alkyne.

-

Solvent Addition: Add degassed Et 3 N and THF via syringe, followed by the terminal alkyne.

-

Reaction: Stir the mixture strictly at room temperature (20–25 °C) for 4–6 hours. Causality: Elevating the temperature beyond 40 °C risks overcoming the activation energy barrier for the C3-Br bond, leading to double-coupling and loss of orthogonality.

-

Workup: Dilute with EtOAc and filter through a pad of Celite to remove insoluble Pd/Cu salts. Wash the organic layer with saturated aqueous NH 4 Cl to remove residual copper, dry over Na 2 SO 4 , and concentrate. Purify via flash column chromatography.

Protocol B: Reductive Cyclization to Benzimidazole

Objective: Reduce the C2-nitro group to an amine and trap the resulting 1,2-diamine with an aryl aldehyde to form the benzimidazole core[5],[1].

Reagents:

-

C6-Alkynyl Intermediate from Protocol A (1.0 equiv)

-

Aryl Aldehyde (1.1 equiv)

-

SnCl 2 ·2H 2 O (4.0 equiv)

-

Ethanol (0.2 M)

Procedure:

-

Condensation Setup: Dissolve the C6-alkynyl intermediate and the aryl aldehyde in absolute ethanol.

-

Reduction: Add SnCl 2 ·2H 2 O in one portion. Causality: Stannous chloride is highly chemoselective. It will reduce the aliphatic/aromatic nitro group without reducing the newly installed alkyne or cleaving the C3-bromine, which harsher conditions (like Pd/C with H 2 ) might compromise[5],[6].

-

Cyclization: Heat the reaction mixture to 70 °C and stir for 6 hours. Causality: SnCl 2 acts dually as a reductant for the nitro group and a Lewis acid to activate the aldehyde, facilitating imine formation and subsequent cyclization.

-

Workup (Critical Step): Cool to room temperature and pour into a beaker containing crushed ice. Slowly add saturated aqueous NaHCO 3 until the pH reaches 7-8. Causality: Neutralization converts soluble Sn(IV) byproducts into insoluble tin oxides/hydroxides. Failing to neutralize will result in severe, unmanageable emulsions during extraction.

-

Extraction: Filter the resulting milky suspension through a thick pad of Celite. Extract the clear filtrate with EtOAc (3x), dry over MgSO 4 , and concentrate.

Troubleshooting & Analytical Validation

To ensure the structural integrity of your intermediates, utilize the following analytical checkpoints:

-

Mass Spectrometry (MS): The starting material has a distinct isotopic pattern due to the presence of one Bromine and one Iodine atom. After Protocol A (Sonogashira), the iodine is displaced. The resulting mass spectrum should show a mass drop corresponding to the loss of iodine and the addition of the alkyne, but must retain the 1:1 M / M+2 isotopic doublet , confirming the C3-bromine is untouched.

-

1 H NMR Spectroscopy: In the starting material, the C4 and C5 protons appear as a pair of doublets ( J≈8.5 Hz) in the aromatic region. Following Protocol B, the successful formation of the benzimidazole is definitively confirmed by the appearance of a highly deshielded N-H proton, typically appearing as a broad singlet far downfield (>12.0 ppm in DMSO- d6 ).

References

-

CAS 1823896-86-1 | 3-Bromo-6-iodo-2-nitroaniline | SynQuest Labs |3[3]

-

Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature | rhhz.net | 5[5]

-

Novel method for preparing benzimidazole compounds from nitroaniline | Google Patents |6[6]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation | NIH | 1[1]

-

A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies | ACS Publications | 2[2]

-

Organogermanes: synthesis and their application as orthogonal cross-coupling | RWTH Publications | Link

Sources

- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 1823896-86-1 | 4654-S-06 | MDL MFCD28096522 | 3-Bromo-6-iodo-2-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 4. Page loading... [guidechem.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 3-Bromo-6-iodo-2-nitroaniline

A Guide for Researchers and Process Chemists

Welcome to the technical support center for advanced synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-iodo-2-nitroaniline. The polysubstituted nature of this aniline derivative presents unique challenges in achieving high yield and purity due to competing directing effects and the high reactivity of the aniline moiety.

This document provides in-depth, field-proven insights structured as a series of frequently asked questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic route effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 3-Bromo-6-iodo-2-nitroaniline.

Q1: What is the most effective and logical synthetic route to prepare 3-Bromo-6-iodo-2-nitroaniline with high regioselectivity?

A1: The most logical and efficient route involves a two-step electrophilic aromatic substitution sequence starting from 2-nitroaniline. However, to control the powerful activating effect of the amine, a protection/deprotection strategy is paramount. The optimal strategy is:

-

Protection: Acetylation of 2-nitroaniline to form 2-nitroacetanilide. This moderates the activating effect of the amino group, preventing oxidation and polysubstitution in subsequent steps.[1][2] The nitrogen's lone pair is delocalized into the adjacent carbonyl group, reducing its ability to donate density into the aromatic ring.[1]

-

Bromination: Introduction of bromine at the 4-position (para to the acetamido group) to yield 4-bromo-2-nitroacetanilide. The acetamido group is a strong ortho-, para-director, and this position is also meta to the deactivating nitro group, making it the most favorable site for substitution.

-

Iodination: Introduction of iodine at the 6-position (ortho to the acetamido group) to yield 6-iodo-4-bromo-2-nitroacetanilide.

-

Deprotection: Acid- or base-catalyzed hydrolysis of the acetamido group to reveal the final product, 3-Bromo-6-iodo-2-nitroaniline.

An alternative, more direct route begins with 3-Bromo-2-nitroaniline and proceeds with a regioselective iodination at the 6-position. This is often preferred for its shorter sequence. The combined directing effects of the ortho-, para-directing amino and bromo groups, along with the meta-directing nitro group, strongly favor electrophilic attack at the C-6 position, which is para to the bromine and ortho to the amine.

Q2: Why is the direct, one-pot halogenation of 2-nitroaniline not a recommended strategy?

A2: Direct halogenation of 2-nitroaniline is problematic for two primary reasons:

-

Over-Reactivity and Polysubstitution: The amino group (-NH₂) is a powerful activating group that makes the aromatic ring extremely electron-rich and nucleophilic.[1][3] This high reactivity makes it difficult to stop the reaction at a single substitution, often leading to di- or tri-halogenated byproducts even without a catalyst.[1][4]

-

Poor Regiocontrol: While the amino group directs ortho and para, and the nitro group directs meta, the overwhelming activating nature of the amine can lead to a mixture of isomers, significantly complicating purification and reducing the yield of the desired product.

Q3: What are the critical electronic and steric factors to consider when planning the halogenation steps?

A3: The regiochemical outcome is a result of the interplay between the directing effects of the three substituents:

-

Amino Group (-NH₂): A strongly activating ortho-, para-director due to resonance donation of its lone pair.

-

Nitro Group (-NO₂): A strongly deactivating meta-director due to both inductive and resonance electron withdrawal.

-

Halogens (-Br, -I): Deactivating via the inductive effect but ortho-, para-directing due to resonance donation of their lone pairs.

In the key intermediate, 3-Bromo-2-nitroaniline , the positions for a second halogenation are C-4 and C-6. Both are ortho/para to the activating -NH₂ and -Br groups. However, the C-6 position is significantly less sterically hindered than the C-4 position, which is crowded between the bromo and amino groups. Therefore, electrophilic attack by a larger halogen like iodine is heavily favored at the C-6 position.

Part 2: Troubleshooting Guide for Synthesis

This section provides solutions to specific experimental issues you may encounter.

Problem 1: The yield of 3-Bromo-6-iodo-2-nitroaniline is consistently low.

-

Possible Cause A: Incomplete Iodination Reaction.

-

Troubleshooting: The electrophilicity of molecular iodine (I₂) may be insufficient to achieve full conversion of the moderately activated 3-bromo-2-nitroaniline substrate.

-

Solution: Employ a more potent iodinating agent. Iodine monochloride (ICl) is a polarized and highly effective source of electrophilic iodine ("I⁺") and is often used for iodinating activated aromatic rings.[5][6] N-Iodosuccinimide (NIS) in the presence of an acid catalyst (like trifluoroacetic acid) is another excellent alternative. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Possible Cause B: Product Decomposition or Side-Product Formation.

-

Troubleshooting: Anilines, especially those with electron-donating groups, are susceptible to oxidation, which can lead to the formation of tarry byproducts, particularly under harsh or prolonged heating.[1][2]

-

Solution 1 (Temperature Control): Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many iodinations, starting at 0 °C and slowly warming to room temperature is effective.[7]

-

Solution 2 (Inert Atmosphere): Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.[7]

-

-

Possible Cause C: Poor Regioselectivity.

-

Troubleshooting: Although the C-6 position is electronically and sterically favored, some formation of the C-4 iodo isomer can occur, complicating purification and lowering the isolated yield of the desired product.

-

Solution: Temperature control is key. Lower reaction temperatures generally enhance selectivity by favoring the pathway with the lowest activation energy, which corresponds to the formation of the sterically and electronically preferred C-6 isomer.

-

Problem 2: The primary product isolated is unreacted 3-Bromo-2-nitroaniline starting material.

-

Possible Cause A: Insufficient Activation of the Iodinating Agent.

-

Troubleshooting: If using I₂ alone, an oxidizing agent is often required to generate the more electrophilic "I⁺" species in situ.

-

Solution: Add an oxidizing agent like nitric acid or hydrogen peroxide in conjunction with I₂. However, a more controlled approach is to switch to a pre-activated reagent like ICl or NIS as mentioned above.

-

-

Possible Cause B: Inappropriate Solvent Choice.

-

Troubleshooting: The solvent must be able to dissolve the starting material and reagents while not reacting with them.

-

Solution: Glacial acetic acid is a common and effective solvent for halogenations of anilines.[5] It effectively dissolves the aniline substrate and the iodinating agent. Dichloromethane or acetonitrile can also be suitable choices, particularly for reactions involving NIS.[6]

-

Problem 3: The final product is difficult to purify from reaction byproducts.

-

Possible Cause A: Closely-eluting Isomers.

-

Troubleshooting: The 3-bromo-4-iodo-2-nitroaniline isomer may have a very similar polarity to the desired 3-bromo-6-iodo product, making separation by standard silica gel chromatography challenging.

-

Solution 1 (Chromatography Optimization): Modify the mobile phase. A switch from a standard ethyl acetate/hexane system to a dichloromethane/hexane or toluene/ethyl acetate system may improve separation. If isomers are still co-eluting, consider using a different stationary phase, such as basic alumina, which can alter the elution order.

-

Solution 2 (Recrystallization): Attempt a careful recrystallization. A solvent screen using solvents like ethanol, isopropanol, or a toluene/heptane mixture may allow for the selective crystallization of the desired product, leaving impurities in the mother liquor.

-

Part 3: Optimized Experimental Protocol

This protocol details the regioselective iodination of 3-Bromo-2-nitroaniline.

Objective: To synthesize 3-Bromo-6-iodo-2-nitroaniline with improved yield and purity.

Reaction Scheme:

Materials & Reagents:

-

3-Bromo-2-nitroaniline (1.0 eq)

-

Iodine Monochloride (ICl) (1.05 - 1.1 eq)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a fume hood, add 3-Bromo-2-nitroaniline (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in a minimal amount of glacial acetic acid (approx. 5-10 mL per gram of aniline).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Reagent Addition: In a separate container, dissolve Iodine Monochloride (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled, stirring aniline solution over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product spot should be less polar (higher Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. A precipitate (the crude product) should form.

-

Quenching: Add saturated aqueous sodium thiosulfate solution dropwise until the dark color of excess iodine disappears and the solution becomes pale yellow or orange.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% EtOAc) to isolate the pure 3-Bromo-6-iodo-2-nitroaniline.

Part 4: Data Summary & Visualization

Table 1: Key Reaction Parameters for Iodination

| Parameter | Recommended Value/Condition | Rationale |

| Starting Material | 3-Bromo-2-nitroaniline | More direct route; avoids protection/deprotection steps. |

| Iodinating Agent | Iodine Monochloride (ICl) | Highly electrophilic, providing a faster and more complete reaction than I₂.[6] |

| Stoichiometry | 1.05 - 1.1 equivalents of ICl | A slight excess ensures complete consumption of the starting material. |

| Solvent | Glacial Acetic Acid | Excellent solvent for both substrate and reagent; facilitates the reaction.[5] |

| Temperature | 0 °C to Room Temperature | Initial cooling improves regioselectivity and controls the exothermic nature of the reaction. |

| Reaction Time | 3 - 5 hours | Typically sufficient for full conversion; should be confirmed by TLC monitoring. |

| Expected Yield | 75-85% (after purification) | This is a realistic target for an optimized laboratory-scale reaction. |

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving issues related to low synthesis yield.

Caption: Troubleshooting workflow for low yield synthesis.

References

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.PMC.

- Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines.

- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.

- 2,6-DIIODO-p-NITROANILINE.Organic Syntheses.

- Identifying side products in the halogen

- Synthesis of 2-Iodo-4-nitroaniline (12).PrepChem.com.

- Recent trends in the chemistry of Sandmeyer reaction: a review.PMC.

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Technical Support Center: Electrophilic Arom

- Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.Chemistry LibreTexts.

- Diazonium Salts: The Sandmeyer Reaction.Chemistry LibreTexts.

- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen

- Electrophilic Substitution Reaction of Anilines.BYJU'S.

Sources

Technical Support Center: Preventing Dehalogenation during 3-Bromo-6-iodo-2-nitroaniline Reduction

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the selective reduction of 3-bromo-6-iodo-2-nitroaniline. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to empower you to navigate the complexities of this specific transformation, ensuring high yields of the desired 3-bromo-6-iodo-2-aminobenzonitrile while preserving the critical halogen functionalities.

The primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of two different and labile halogen substituents. The carbon-halogen bond strength follows the order C-Cl > C-Br > C-I, making the C-I bond particularly susceptible to reductive cleavage (dehalogenation). This guide is structured to address this challenge directly, offering solutions grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Q1: I'm attempting a catalytic hydrogenation with Palladium on Carbon (Pd/C) and observing significant loss of iodine (deiodination). How can I prevent this?

A1: This is a very common and expected issue. Standard palladium catalysts are highly active for hydrodehalogenation, especially of aryl iodides[1][2]. The planar aromatic ring adsorbs onto the palladium surface, facilitating the cleavage of the weak C-I bond. The resulting product, 3-bromo-6-amino-2-nitrobenzene, is often more susceptible to further dehalogenation than the starting material[3].

Core Insight: The fundamental issue is the high, non-selective activity of Pd/C. The solution lies in either choosing a catalyst with inherently lower dehalogenation activity or switching to a non-catalytic chemical reduction method.

Recommended Solutions:

-

Switch Catalyst to Raney Nickel: Catalytic hydrogenation using Raney Nickel is a well-established alternative for substrates where dehalogenation is a concern[1][2]. It generally shows lower activity towards aryl halide cleavage compared to palladium.

-

Use a Modified or "Poisoned" Catalyst:

-

Sulfided Platinum on Carbon (Pt(S)/C): These catalysts are specifically designed to be highly selective for nitro group reduction while preserving halogens[1].

-

Vanadium-Promoted Platinum on Carbon (Pt-V/C): This catalyst system has demonstrated high performance and selectivity in the hydrogenation of halogenated nitroaromatics[3].

-

-

Optimize Reaction Conditions: If you must use a platinum-group metal catalyst, optimization is critical. Lowering the substrate concentration has been shown to dramatically decrease dehalogenation, and precise control over reaction time is crucial to separate the dehalogenation-prone product from the catalyst as quickly as possible[3].

Q2: I've switched to a less active catalyst, but I'm still seeing some dehalogenation (both deiodination and some debromination), especially when I try to push the reaction to completion. What are my next steps?

A2: This indicates that even under milder catalytic conditions, the activation energy for dehalogenation is still being overcome, likely due to prolonged reaction times or elevated temperatures. At this point, moving away from catalytic hydrogenation towards chemical reduction methods is the most robust strategy. These methods do not typically involve mechanisms that readily cleave aryl-halogen bonds.

Core Insight: The problem has shifted from catalyst choice to the inherent limitations of catalytic hydrogenation for this specific, highly sensitive substrate. Chemical reductants offer a completely different and more selective reaction pathway.

Recommended Solutions:

-

Tin(II) Chloride (SnCl₂): This is one of the most reliable and mild methods for reducing nitro groups while leaving aryl halides intact[2][4]. It is highly chemoselective and is considered a gold-standard for this type of transformation[1][5].

-

Iron Powder with an Acid/Salt: Using iron powder in the presence of a proton source is a classic, cost-effective, and highly selective method.

-

Fe/NH₄Cl (Iron with Ammonium Chloride): This is a very common, effective, and milder alternative to using strong acids like HCl[6][7][8]. It provides a neutral or near-neutral reaction medium, which is beneficial for sensitive substrates.

-

Fe/HCl or Fe/Acetic Acid: While also effective, the strongly acidic conditions can sometimes be incompatible with other functional groups. For your specific molecule, the Fe/NH₄Cl system is preferable[1][2].

-

Q3: I want to avoid precious metal catalysts and harsh acidic conditions entirely. What is the best mild, metal-based or metal-free option?

A3: For maximum selectivity under mild conditions, sodium dithionite is an excellent choice. It is a powerful, metal-free reducing agent that operates under neutral or slightly basic aqueous conditions and shows high tolerance for various functional groups, including halogens[9][10].

Core Insight: Sodium dithionite offers a distinct mechanistic pathway that avoids the pitfalls of both catalytic hydrogenation and strongly acidic metal reductions.

Mechanism of Action: In an aqueous medium, sodium dithionite (Na₂S₂O₄) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction of the nitro group proceeds via a single-electron transfer mechanism, which is highly selective and does not typically affect aryl halides[9].

Key Advantages:

-

High Chemoselectivity: Preserves reducible functionalities like halogens, aldehydes, and ketones[9][11].

-

Mild Conditions: Often performed at room temperature or with gentle heating in aqueous or semi-aqueous solvent systems[12].

-

Metal-Free: Avoids potential metal contamination in the final product.

Decision-Making Workflow

This diagram outlines a logical workflow for selecting and troubleshooting your reduction method.

Caption: A flowchart to guide the selection of a reduction method and troubleshoot dehalogenation.

Comparative Summary of Recommended Methods

| Feature | Tin(II) Chloride (SnCl₂) | Iron / Ammonium Chloride (Fe/NH₄Cl) | Sodium Dithionite (Na₂S₂O₄) |

| Selectivity | Excellent. Considered one of the best for preserving aryl halides[1][2][4]. | Excellent. Milder than Fe/HCl and highly selective[6][7]. | Excellent. Metal-free mechanism avoids hydrodehalogenation[9][10]. |

| Reaction Conditions | Mild. Typically reflux in Ethanol or Ethyl Acetate[1]. | Mild to moderate. Reflux in aqueous Ethanol or Methanol[6][8]. | Mild. Room temperature to moderate heat (90°C) in aqueous DMF or similar[12]. |

| Workup | Can be complex. Requires basification (e.g., with NaHCO₃) to precipitate and remove tin salts[1]. | Straightforward. Filtration of iron/iron oxides followed by extraction[6][8]. | Simple. Typically involves extraction with an organic solvent[9][12]. |

| Cost & Safety | Moderate cost. Tin salts require proper disposal. | Very low cost. Reagents are common and relatively safe. Can be exothermic[6]. | Low cost. Reagent is stable but should be handled with care. |

| Best For | Situations requiring the highest degree of confidence in preserving halogens. | Robust, scalable, and cost-effective syntheses. | Metal-sensitive substrates or when avoiding all metal contamination is critical. |

Frequently Asked Questions (FAQs)

Q: Why is the carbon-iodine bond so much easier to break than the carbon-bromine bond during reduction? A: The susceptibility to cleavage is directly related to the bond dissociation energy. The C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Br bond (approx. 285 kJ/mol). This lower bond energy means that less energy is required to break the C-I bond, making it the first point of attack during hydrodehalogenation reactions.

Q: What is the general mechanism of dehalogenation on a catalyst surface like Pd/C? A: The process, known as hydrodehalogenation, typically involves the oxidative addition of the aryl halide to the metal surface (e.g., Pd(0)). This forms an Ar-Pd(II)-X intermediate. This intermediate can then undergo hydrogenolysis, where it reacts with hydrogen adsorbed on the catalyst surface to cleave the Pd-C and Pd-X bonds, releasing the dehalogenated arene (Ar-H) and HX, and regenerating the active Pd(0) catalyst. Modifying the catalyst surface can inhibit the initial adsorption and oxidative addition steps[13][14].

Q: How do I choose between SnCl₂, Fe/NH₄Cl, and Na₂S₂O₄ for my experiment? A:

-

Choose SnCl₂ if your primary concern is maximizing selectivity with a well-documented, reliable reagent and you are prepared for a slightly more involved workup to remove tin byproducts[4].

-

Choose Fe/NH₄Cl if you are looking for a highly effective, inexpensive, and scalable method with a very straightforward workup. It is an industrial workhorse for a reason[6][8].

-

Choose Na₂S₂O₄ if your molecule contains other sensitive functionalities, if you need to avoid all metals, or if you prefer to work under milder, non-acidic conditions[9][10].

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is adapted from standard procedures for nitro group reduction using SnCl₂[1][4][15].

Materials:

-

3-Bromo-6-iodo-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

-

Ethanol (or Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-bromo-6-iodo-2-nitroaniline (1.0 eq) in ethanol (approx. 10-20 mL per gram of substrate).

-

Addition of Reductant: To the stirred solution, add SnCl₂·2H₂O (5.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) under a nitrogen or argon atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup:

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice.

-

Carefully add saturated aqueous NaHCO₃ solution portion-wise with vigorous stirring until the solution is basic (pH ~8). This will precipitate tin salts as a white solid.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-bromo-6-iodo-2-aminobenzonitrile.

-

Purify further by column chromatography or recrystallization as needed.

-

Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This protocol is a robust and scalable method adapted from established procedures[6][8].

Materials:

-

3-Bromo-6-iodo-2-nitroaniline

-

Iron powder (Fe, fine mesh) (5-10 equivalents)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (or Methanol)

-

Water

-

Ethyl Acetate (or Dichloromethane)

-

Celite® or silica gel for filtration

Procedure:

-

Setup: In a round-bottom flask equipped with a mechanical stirrer (preferred for scalability) and a reflux condenser, combine the 3-bromo-6-iodo-2-nitroaniline (1.0 eq), ethanol, and water (typically in a 4:1 to 9:1 ratio). Add ammonium chloride (approx. 4-5 eq).

-

Addition of Reductant: Heat the mixture to a gentle reflux (70-80°C). Add the iron powder portion-wise over 15-30 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

-

Reaction: After the addition is complete, maintain the reflux with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours). The disappearance of the yellow color of the nitroaniline is a good visual indicator.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

To the resulting residue, add water and ethyl acetate. Transfer to a separatory funnel.

-

Separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 50 mL).

-

-

Purification:

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify as necessary.

-

References

- Vertex AI Search, "Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects". Accessed March 27, 2026.

-

PubMed, "Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics". [Link]

-

New Journal of Chemistry (RSC Publishing), "Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene". [Link]

-

ACS Publications, "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development". [Link]

-

Organic Chemistry Portal, "Nitro Reduction - Common Conditions". [Link]

-

J. Synth. Chem., "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4". [Link]

-

ACS Applied Materials & Interfaces, "Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics". [Link]

-

Organic Chemistry Portal, "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite". [Link]

-

Aragen Life Sciences, "Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction". [Link]

-

Organic Letters, "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature". [Link]

-

ResearchGate, "Reduction of nitroaromatic compounds in tin(II) chloride...". [Link]

-

Synfacts, "Metal-Free Reduction of Aromatic Nitro Compounds". [Link]

-

PubMed, "DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles". [Link]

-

ResearchGate, "What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?". [Link]

-

Organic Chemistry Portal, "Nitro Reduction - SnCl2 - Common Organic Chemistry". [Link]

-

Organic Chemistry Portal, "Amine synthesis by nitro compound reduction". [Link]

-

Materials Advances (RSC Publishing), "Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis". [Link]

-

Organic Chemistry Frontiers (RSC Publishing), "Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates". [Link]

-

RSC Publishing, "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach". [Link]

-

JRF Global, "Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF". [Link]

-

askIITians, "Reduction of aromatic nitro compounds using Sn and HCl gives:". [Link]

-

Semantic Scholar, "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". [Link]

-

Journal of Chemistry, "Catalytic Reduction of ortho- and meta-Nitroaniline by Nickel Oxide Nanoparticles". [Link]

-

ResearchGate, "Reduction of Polyfunctional Aromatic Nitro Compounds Using Lithium Aluminum Hydride | Request PDF". [Link]

-

ChemRxiv, "Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme". [Link]

-

SciSpace, "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation". [Link]

-

Calvin Digital Commons, "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups". [Link]

- Google Patents, "CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermedi

-

ResearchGate, "(PDF) Critical review on the chemical reduction of nitroaniline". [Link]

-

RSC Publishing, "Critical review on the chemical reduction of nitroaniline". [Link]

-

Chemical Reviews, "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts". [Link]

-

ResearchGate, "Studying the Mechanisms of Nitro Compounds Reduction (A-Review)". [Link]

-

MDPI, "Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH 4 Alone, with Modifiers or via Catalytic Transfer Hydrogenation". [Link]

-

Magritek, "Synthesis of p-Nitroaniline via a Multi-Step Sequence". [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aragen.com [aragen.com]

- 12. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 13. Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

Technical Support Center: 3-Bromo-6-iodo-2-nitroaniline Purification & Troubleshooting

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 3-Bromo-6-iodo-2-nitroaniline . Designed for researchers, application scientists, and drug development professionals, this guide synthesizes fundamental physicochemical principles with field-proven benchtop methodologies.

Compound Profiling & Solvent Dynamics

Before initiating any purification workflow, it is critical to understand the physicochemical behavior of the target molecule. 3-Bromo-6-iodo-2-nitroaniline features a highly polar, electron-withdrawing nitro group paired with bulky, lipophilic halogens (bromine and iodine). This dual nature dictates its behavior in multiphasic solvent systems.

Table 1: Physicochemical Properties

| Property | Value |

| Compound Name | 3-Bromo-6-iodo-2-nitroaniline |

| CAS Number | 1823896-86-1[1][2] |

| Molecular Formula | C6H4BrIN2O2[1][2] |

| Molecular Weight | 342.92 g/mol [2] |

Table 2: Solvent Selection Matrix

| Solvent System | Solubility Profile | Experimental Application |

| Ethanol (Hot) | High | Primary dissolution solvent for crude mixtures[3][4]. |

| Water | Insoluble | Anti-solvent used to induce supersaturation[3][4]. |

| Ethyl Acetate | High | Organic phase for liquid-liquid extraction[3][5]. |

| Hexane / Heptane | Low | Non-polar mobile phase for chromatography[3][6]. |

Experimental Protocols: The Self-Validating Purification System

Protocol A: Two-Solvent Recrystallization (Ethanol/Water)

Mechanistic Rationale: Halogenated nitroanilines exhibit steep solubility curves in alcohols[3]. Hot ethanol disrupts the intermolecular hydrogen bonding between the amine and nitro groups, allowing complete dissolution. The subsequent dropwise addition of water (a highly polar anti-solvent) rapidly increases the dielectric constant of the medium. This forces the lipophilic halogenated compound into a state of supersaturation, triggering selective crystal nucleation while leaving polar impurities dissolved in the aqueous phase[3][4].

Step-by-Step Methodology:

-

Dissolution: Place the crude 3-Bromo-6-iodo-2-nitroaniline in an Erlenmeyer flask. Add a minimal volume of hot ethanol (approx. 5-10 mL per gram of crude) while stirring on a hot plate until completely dissolved[7].

-

Decolorization: If the solution is dark brown or red, add 1-2% (w/w) activated carbon. Boil briefly for 2-3 minutes. The porous carbon matrix irreversibly adsorbs large, conjugated polymeric oxidation products[3].

-

Hot Filtration: Filter the boiling mixture rapidly through a fluted filter paper or a Celite pad to remove the activated carbon and insoluble particulates[3].

-

Anti-Solvent Addition: Return the filtrate to the heat. Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point)[3][7].

-

Nucleation & Cooling: Add a single drop of ethanol to clear the cloudiness. Remove the flask from the heat and allow it to cool undisturbed to room temperature, then transfer to an ice bath (0°C) for 30 minutes to maximize yield[7].

-

Isolation: Collect the distinct yellow/orange crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water to remove residual mother liquor[3][7].

Self-Validating Checkpoint: Run a comparative Thin Layer Chromatography (TLC) plate (4:1 Hexane:Ethyl Acetate) of the crude mixture, the mother liquor, and the isolated crystals. The absence of baseline spots in the crystal lane definitively confirms the removal of polar polymeric impurities[3][4].

Workflow for the purification and recrystallization of halogenated nitroanilines.

Troubleshooting & FAQs

Q1: My 3-Bromo-6-iodo-2-nitroaniline is forming a dark oil at the bottom of the flask instead of crystallizing. How do I fix this? A1: This phenomenon, known as "oiling out," occurs when the melting point of the crude mixture is depressed by impurities to a temperature below the boiling point of the solvent system[6]. To resolve this:

-

Reheat the mixture until the oil completely redissolves into the solvent phase.

-

Add 10-15% more of the primary solvent (ethanol) to decrease the overall solute concentration.

-

Allow the solution to cool much more slowly.

-

Scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions provide a high-energy surface area that acts as a nucleation site, encouraging the lattice formation of crystals rather than phase separation into an oil[3][6].

Troubleshooting pathway for resolving the oiling out phenomenon during recrystallization.

Q2: I am detecting residual unreacted aniline precursors in my product. Can I use an acid-base extraction to remove them? A2: Standard acid-base extractions must be heavily modified for this compound. Highly halogenated nitroanilines like 3-Bromo-6-iodo-2-nitroaniline are extremely weak bases because the electron-withdrawing nitro group and halogens severely delocalize the lone pair on the amine nitrogen. If you wash an ethyl acetate solution of your crude product with dilute 1M HCl, the target compound will not protonate and will remain in the organic phase[3][7]. However, less-deactivated (unreacted) aniline impurities will be protonated into water-soluble ammonium salts and partition into the aqueous acidic layer, effectively purifying your organic layer[3][7].